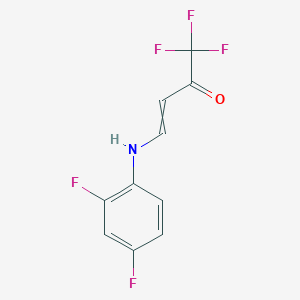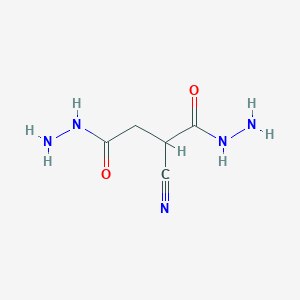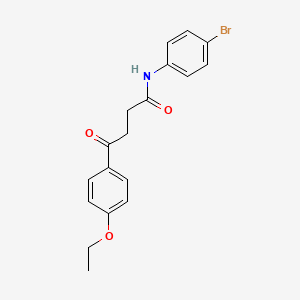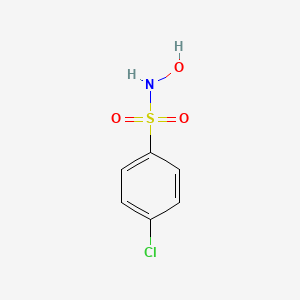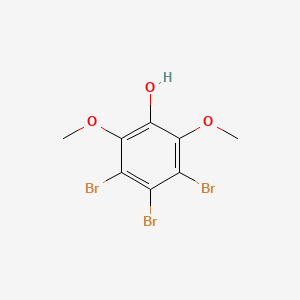
3,4,5-Tribromo-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Tribromo-2,6-dimethoxyphenol is a brominated phenolic compound known for its unique chemical structure and properties This compound is characterized by the presence of three bromine atoms and two methoxy groups attached to a phenolic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3,4,5-Tribromo-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of debrominated or partially reduced products.
Substitution: Formation of substituted phenolic compounds with various functional groups.
科学的研究の応用
3,4,5-Tribromo-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 3,4,5-Tribromo-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are involved in metabolic pathways . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .
類似化合物との比較
3,4,5-Tribromo-2,6-dimethoxyphenol can be compared with other brominated phenolic compounds, such as:
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
- Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether
These compounds share similar bromination patterns but differ in the presence of additional functional groups or substituents. The unique combination of bromine atoms and methoxy groups in this compound contributes to its distinct chemical and biological properties .
特性
CAS番号 |
2539-27-7 |
|---|---|
分子式 |
C8H7Br3O3 |
分子量 |
390.85 g/mol |
IUPAC名 |
3,4,5-tribromo-2,6-dimethoxyphenol |
InChI |
InChI=1S/C8H7Br3O3/c1-13-7-4(10)3(9)5(11)8(14-2)6(7)12/h12H,1-2H3 |
InChIキー |
CEJKHROJXSNGKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1Br)Br)Br)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



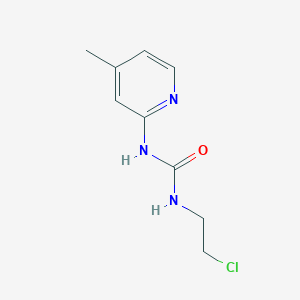
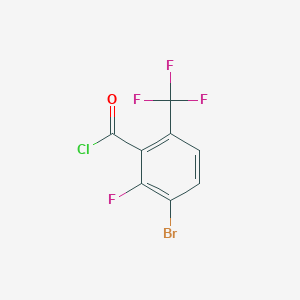

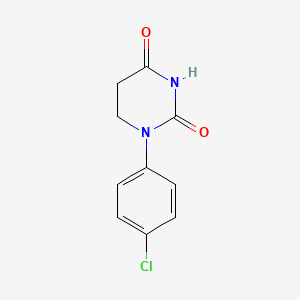
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
